molecular formula C5H12N4O2 B073238 Pentanedihydrazide CAS No. 1508-67-4

Pentanedihydrazide

Cat. No.: B073238
CAS No.: 1508-67-4
M. Wt: 160.17 g/mol
InChI Key: LGYJSPMYALQHBL-UHFFFAOYSA-N
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Description

Pentanedihydrazide, chemically known as pentanedioic dihydrazide, is a derivative of pentanedioic acid (glutaric acid) where both carboxylic acid groups are replaced with hydrazide (-NH-NH₂) functionalities. Its molecular formula is C₅H₁₂N₄O₂, with a molecular weight of 160.18 g/mol. Hydrazides are widely used in polymer synthesis, coordination chemistry, and pharmaceuticals due to their chelating and reactive properties.

Preparation Methods

Isolation from Polyacylhydrazone Polymer Decomposition

Polymer Synthesis and Decomposition Mechanism

Polyacylhydrazones, dynamic covalent networks formed via acylhydrazone linkages, undergo controlled degradation under acidic conditions. In a study by , pentanedihydrazide was isolated through the decomposition of a polyacylhydrazone polymer using hydroxylamine hydrochloride (NH₂OH·HCl). The polymer, synthesized from this compound and dialdehyde monomers, was incubated in a 1:1 v/v mixture of acetonitrile (MeCN) and water at 37°C for 24 hours. Hydroxylamine HCl cleaves the acylhydrazone bonds, regenerating the original hydrazide and carbonyl components .

Solvent Extraction and Purification

Post-decomposition, the mixture was subjected to sequential liquid-liquid extractions with dichloromethane (CH₂Cl₂) to isolate this compound. The aqueous layer, containing the hydrazide, was neutralized with potassium carbonate (K₂CO₃) to precipitate impurities. After 12 washes with CH₂Cl₂, this compound was recovered via vacuum evaporation with a yield of 98% . Nuclear magnetic resonance (NMR) analysis confirmed the absence of residual polymer or byproducts, with characteristic peaks at δ 2.15 ppm (methylene protons) and δ 8.90 ppm (hydrazide NH groups) .

Table 1: Isolation Parameters and Yield

ParameterValue
Reaction Temperature37°C
Reaction Time24 hours
Solvent SystemMeCN/H₂O (1:1 v/v)
Extraction SolventCH₂Cl₂
Yield98%

Direct Synthesis via Nucleophilic Acyl Substitution

Acid Chloride Route

An alternative pathway employs glutaryl chloride (ClCO-(CH₂)₃-COCl) reacted with hydrazine in anhydrous tetrahydrofuran (THF). This exothermic reaction requires cooling to 0°C and dropwise addition of hydrazine to prevent side reactions. The resulting precipitate is filtered and washed with cold THF, yielding this compound with 75–80% efficiency. However, this method is less favored due to the hazardous handling of acid chlorides.

Comparative Analysis of Methods

Efficiency and Scalability

The polymer decomposition method offers near-quantitative yield (98%) but necessitates prior synthesis of the polyacylhydrazone network, limiting its scalability. In contrast, diester hydrazinolysis provides a one-step synthesis with moderate scalability, though yields are slightly lower.

Purity and Applications

Isolated this compound from polymer decomposition exhibits >99% purity (via HPLC), making it suitable for high-performance polymers . Direct synthesis routes may introduce trace ethanol or THF residues, requiring additional purification for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Pentanedihydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Pentanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentanedihydrazide involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. The pathways involved include the formation of hydrazone linkages and the inhibition of enzyme activity through metal ion chelation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Pentanedihydrazide with structurally related hydrazide-containing compounds referenced in the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound (hypothetical) C₅H₁₂N₄O₂ 160.18 Dihydrazide Polymer precursors, metal chelators
4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide (671-16-9) C₁₃H₂₀N₄O 248.33 Methylhydrazine, benzamide Anticancer agents, enzyme inhibition
Poly-3,4-dihydroxybenzylidenhydrazine Polymer Variable Catechol-hydrazide polymer Bioadhesives, redox-active materials
Methyl 5-aminopyrazine-2-carboxylate (54013-06-8) C₇H₉N₃O₂ 167.17 Hydrazide, pyrazine, ester Pharmaceutical intermediates

Key Observations :

  • This compound lacks aromaticity or complex heterocycles, unlike pyrazine-based hydrazides (e.g., 54013-06-8), which exhibit enhanced π-π stacking for drug delivery .
  • Polymeric hydrazides (e.g., ) show higher thermal stability and mechanical strength than small-molecule hydrazides like this compound.
  • Methylhydrazine derivatives (e.g., 671-16-9) demonstrate higher bioactivity due to methyl groups enhancing lipophilicity and membrane penetration .

Physicochemical Properties

Property This compound Poly-3,4-dihydroxybenzylidenhydrazine Methyl 5-aminopyrazine-2-carboxylate
Hydrogen Bond Donors 4 6 2
LogP ~0.5 (predicted) -1.2 1.8
Thermal Stability Moderate High (>300°C) Low (decomposes at 150°C)

Biological Activity

Pentanedihydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound, with the chemical formula C5H12N4O, is characterized by two hydrazine groups attached to a pentane backbone. Its structural features contribute to its reactivity and interaction with various biological targets.

Biological Activity Overview

Research on this compound is limited, but existing studies indicate potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. Hydrazide compounds are known for their diverse biological activities, including enzyme inhibition and modulation of cell signaling pathways.

Anticancer Activity

  • Mechanism of Action :
    • This compound may exert anticancer effects through the inhibition of specific kinases involved in tumor progression. Hydrazides are often designed to target protein kinases, which play critical roles in cancer cell proliferation and survival.
  • Case Studies :
    • In vitro studies have demonstrated that hydrazide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds similar to this compound have shown promise in inhibiting polo-like kinase 1 (PLK1), a target in various malignancies .
  • Data Table :
    • The following table summarizes the anticancer activity of related hydrazide compounds:
Compound NameTarget KinaseIC50 (µM)Cell LineReference
This compoundPLK1TBDVarious Cancer Lines
Acylhydrazone 1Endothiapepsin12.8Endometrial Carcinoma
Acylhydrazone 2PLK114.5Breast Cancer

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties, which are common among hydrazine derivatives. The modulation of inflammatory pathways can be crucial for managing conditions such as obesity-related inflammation.

  • Inflammatory Pathways :
    • The compound's potential to inhibit pro-inflammatory cytokines could contribute to its therapeutic effects in chronic inflammatory diseases.
  • Research Findings :
    • While direct studies on this compound's anti-inflammatory effects are scarce, related compounds have shown efficacy in reducing inflammation markers in adipocytes .

Safety and Toxicity Profile

The safety profile of this compound is not well-documented due to limited research. However, hydrazine derivatives generally require careful evaluation for toxicity, particularly concerning hematotoxicity observed with some PLK1 inhibitors .

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Pentanedihydrazide, and how can purity be validated experimentally?

  • Methodology : Use a two-step condensation reaction between pentanedioic acid and hydrazine hydrate under reflux in ethanol (70°C, 12 hours). Post-synthesis, purify via recrystallization in aqueous ethanol. Confirm purity using HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) and compare retention times against standards . Quantify impurities via peak integration, ensuring <1% residual reactants.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

  • Methodology : Employ a multi-technique approach:

  • NMR : Record 1^1H and 13^{13}C spectra in DMSO-d6 to confirm hydrazide bond formation (δ 9.2–9.8 ppm for NH protons).
  • FT-IR : Validate N-H stretches (3200–3300 cm1^{-1}) and carbonyl peaks (1650–1700 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+^+ matching theoretical mass. Cross-reference with databases like NIST .

Q. What are the standard solubility profiles of this compound in common laboratory solvents?

  • Methodology : Conduct solubility tests at 25°C using the shake-flask method. Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane. Filter (0.45 µm) and quantify via UV-Vis spectroscopy at λmax 260 nm. Report results as mg/mL ± SD (n=3) .

Q. How can this compound’s thermal stability be assessed for storage recommendations?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–400°C). Identify decomposition onset temperature. Complement with differential scanning calorimetry (DSC) to detect phase transitions. Store in desiccators at 4°C if decomposition occurs <100°C .

Q. What role does this compound play in Schiff base synthesis, and how is this reaction optimized?

  • Methodology : React this compound with aldehydes (e.g., benzaldehyde) in methanol (1:2 molar ratio, 24 hours). Monitor via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize pH (4–6) and temperature (50°C) to maximize yield. Isolate products via vacuum filtration and characterize via 1^1H NMR .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

  • Methodology : Design pH-controlled stability studies (pH 2–12, 37°C, 7 days). Analyze degradation products via LC-MS/MS and quantify intact compound using a validated HPLC method. Apply Arrhenius kinetics to extrapolate shelf-life. Use ANOVA to assess significance of pH effects .

Q. What computational modeling approaches predict this compound’s reactivity in novel reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate with molecular dynamics (MD) simulations in explicit solvent models. Compare predicted vs. experimental reaction outcomes (e.g., with α,β-unsaturated carbonyls) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodology : Implement quality-by-design (QbD) principles. Optimize critical parameters (reflux time, solvent purity) via factorial design experiments. Use PAT tools (e.g., in-situ FTIR) to monitor reaction progress. Establish acceptance criteria for intermediates (e.g., hydrazine content <0.5% via titration) .

Q. How does this compound interact with transition metals, and what analytical methods validate these complexes?

  • Methodology : Synthesize complexes with Cu(II)/Fe(III) in aqueous ethanol (1:2 molar ratio). Characterize via UV-Vis (charge-transfer bands), cyclic voltammetry (redox peaks), and X-ray crystallography. Confirm stoichiometry via Job’s plot and elemental analysis .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response in biological assays?

  • Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use bootstrapping for confidence intervals. Validate assay reproducibility via intra-/inter-day precision studies (CV <15%). Address outliers with Grubbs’ test .

Properties

IUPAC Name

pentanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYJSPMYALQHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398238
Record name pentanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508-67-4
Record name pentanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1508-67-4
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